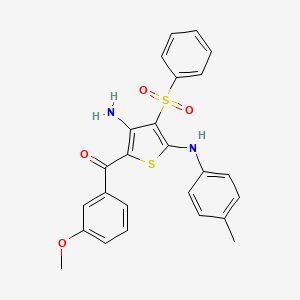

3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine

Description

This compound features a thiophene core substituted at positions 2 and 4 with amino groups. Key substituents include:

- 3-Methoxybenzoyl group at position 5: Introduces a methoxy-substituted aromatic ketone, influencing lipophilicity and electronic properties.

- N2-(4-Methylphenyl): A para-methylphenyl group that may contribute to hydrophobic interactions in biological systems.

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(4-methylanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S2/c1-16-11-13-18(14-12-16)27-25-24(33(29,30)20-9-4-3-5-10-20)21(26)23(32-25)22(28)17-7-6-8-19(15-17)31-2/h3-15,27H,26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQMTNYDSAKCFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The general synthetic route may include:

Formation of the thiophene core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the benzenesulfonyl group: This step may involve sulfonylation reactions using reagents like benzenesulfonyl chloride.

Attachment of the 3-methoxybenzoyl group: This can be done through acylation reactions using 3-methoxybenzoyl chloride.

Incorporation of the N2-(4-methylphenyl) group: This step may involve amination reactions using 4-methylaniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.

Reduction: Reduction reactions may target the sulfonyl or carbonyl groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Materials Science: Thiophene derivatives are often used in the development of conductive polymers and organic semiconductors.

Biology

Biological Activity: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

Chemical Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with key analogs from the evidence:

Functional Group Analysis

- Sulfonyl Groups: Present in all compounds, these groups enhance stability and participate in hydrogen bonding.

- Aromatic Substituents : The target’s 3-methoxybenzoyl group is more electron-rich than BA98455’s benzodioxole, affecting π-π stacking interactions. The 4-methylphenyl group in the target offers greater hydrophobicity compared to BA98455’s 2-fluorophenyl .

Spectroscopic Characteristics

- IR Spectroscopy : The target’s carbonyl (C=O) from 3-methoxybenzoyl is expected at ~1663–1682 cm⁻¹, similar to hydrazinecarbothioamides in . Absence of S-H stretching (~2500–2600 cm⁻¹) confirms the thione tautomer in related triazoles .

- NMR : The methyl group in 4-methylphenyl (δ ~2.3 ppm) and methoxy protons (δ ~3.8 ppm) would distinguish the target from BA98455’s fluorophenyl (δ ~7.0–7.5 ppm) .

Biological Activity

3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiophene core substituted with benzenesulfonyl and methoxybenzoyl groups, contributing to its biological properties. The structural formula can be represented as follows:

Research indicates that this compound exhibits anticancer properties by inhibiting specific cellular pathways associated with tumor growth. It has been shown to suppress the expression of AIMP2-DX2, a protein linked to cancer progression, thereby enhancing its anticancer efficacy .

Anticancer Efficacy

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it possesses significant cytotoxicity against U87 glioblastoma cells, with an LC50 value of approximately 200 nM. This suggests a potent ability to induce cell death in cancerous cells while sparing normal cells .

| Cell Line | LC50 (nM) | Sensitivity |

|---|---|---|

| U87 | 200 | High |

| BE | 18.9 | Very High |

| SK | >3000 | Low |

Mechanistic Studies

Further investigation into the mechanism revealed that treatment with this compound leads to G2/M cell cycle arrest , as evidenced by increased levels of phosphorylated histone H3 (Ser10), a marker for mitotic arrest . The compound's ability to induce DNA damage and apoptosis was confirmed through flow cytometry and Western blot analyses.

In Vivo Studies

In murine models, the compound demonstrated significant antitumor activity, leading to prolonged survival in treated animals compared to controls. The study indicated minimal toxicity, suggesting a favorable therapeutic index for potential clinical applications .

Comparative Analysis

The biological activity of this compound was compared with other anticancer agents. Notably, it showed superior efficacy against certain resistant cancer strains, highlighting its potential role as a novel therapeutic agent in oncology.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine?

The synthesis of this thiophene derivative can be approached via modular strategies:

- Thiophene Core Formation : Adapt the Fiesselmann synthesis by generating α-mercaptoketone anions from dithiocarbonates (e.g., O-ethyl dithiocarbonate) and reacting them with β-chloroaryl nitriles under thermal conditions to assemble the thiophene ring .

- Functionalization : Introduce the benzenesulfonyl and 3-methoxybenzoyl groups via nucleophilic substitution or coupling reactions. For example, benzoylisothiocyanate intermediates (prepared from benzoyl chloride and ammonium isothiocyanate) can react with amine precursors in 1,4-dioxane .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers optimize reaction yields for the introduction of the 3-methoxybenzoyl moiety?

Key variables to optimize:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or 1,4-dioxane) enhance electrophilicity of the benzoyl chloride, improving acylation efficiency .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation via transient acylpyridinium intermediates.

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of benzoyl chloride) .

- Stoichiometry : Use a 1.2:1 molar ratio of benzoyl chloride to the amine precursor to ensure complete conversion .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- NMR : Analyze H and C NMR spectra to confirm substitution patterns (e.g., benzenesulfonyl at C3, 3-methoxybenzoyl at C5). Key signals: thiophene protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.0 ppm) .

- HRMS : Validate molecular weight (e.g., ESI+ mode, [M+H]+ ion) with <2 ppm error .

- FT-IR : Identify sulfonyl (S=O stretch at ~1350 cm) and carbonyl (C=O stretch at ~1680 cm) functionalities .

Advanced: How can contradictory data on this compound’s biological activity (e.g., anti-proliferative efficacy) be resolved?

- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects .

- Structural Analog Comparison : Synthesize derivatives lacking the 4-methylphenyl group to assess its role in activity .

- Mechanistic Studies : Use tubulin polymerization assays to confirm anti-tubulin activity, as seen in related 3-amino-2-benzoylthiophenes .

Advanced: What computational methods are suitable for predicting this compound’s binding affinity to target proteins?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into tubulin’s colchicine-binding site. Parameterize the sulfonyl group’s partial charges using DFT (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data from analogs .

Basic: What experimental design principles apply to in vitro toxicity studies of this compound?

- Controls : Include vehicle (DMSO) and positive controls (e.g., paclitaxel for anti-tubulin activity) .

- Replicates : Use ≥3 biological replicates with technical triplicates to ensure statistical power .

- Endpoint Selection : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide flow cytometry) .

Advanced: How can researchers address solubility challenges during biological assays?

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80 .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (e.g., solvent evaporation method) to enhance aqueous dispersion .

- pH Adjustment : Test solubility in buffered solutions (pH 7.4 vs. 5.5) to mimic physiological and lysosomal environments .

Advanced: What strategies validate the compound’s stability under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.